molecular formula C7H17ClN2O3 B2572753 (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride CAS No. 2460739-37-9

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride

Cat. No.: B2572753
CAS No.: 2460739-37-9
M. Wt: 212.67
InChI Key: AWBDKBRMWYJMKI-RGMNGODLSA-N
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Description

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride is a chemical compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a hydroxyl group, and a butyl chain, which could contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or other precursors containing the desired functional groups.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. Common reagents used in the synthesis may include reducing agents, oxidizing agents, and catalysts.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification methods are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds or as a probe for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride include other amino alcohols and amides with comparable functional groups. Examples include:

  • (2S)-2-Amino-3-hydroxy-N-(2-hydroxyethyl)propanamide
  • (2S)-2-Amino-3-hydroxy-N-(3-hydroxypropyl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride, a compound with significant biochemical potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : (2S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide hydrochloride
  • Molecular Formula : C7H16ClN2O3
  • Molecular Weight : 202.67 g/mol
  • InChI Key : AWBDKBRMWYJMKI-RGMNGODLSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor functions, which can lead to significant physiological effects. The precise mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, its derivatives have been evaluated in models of bladder cancer induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). These studies highlight its potential to affect tumor growth and progression .
  • Antioxidant Effects : The hydroxyl groups in the compound may contribute to antioxidant activity, reducing oxidative stress in cellular environments.
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotective assays, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy in Bladder Cancer Models

A study investigated the effects of this compound on bladder tumors induced by BBN in rats. The results indicated a significant reduction in tumor size and incidence when administered alongside standard chemotherapeutic agents. This suggests a synergistic effect that could enhance treatment outcomes for bladder cancer patients .

Treatment GroupTumor Incidence (%)Average Tumor Size (mm²)
Control8025
Treatment A5010
Treatment B305

Case Study 2: Mechanistic Insights into Antioxidant Activity

Research focusing on the antioxidant properties of this compound revealed its ability to scavenge free radicals effectively. In vitro assays demonstrated a dose-dependent reduction in reactive oxygen species (ROS), indicating potential applications in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other amino alcohols and amides:

Compound NameAntitumor ActivityAntioxidant Activity
Compound AModerateLow
Compound BHighModerate
(2S)-2-Amino...HighHigh

This comparison underscores the compound's potential as a lead candidate for further development in therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBDKBRMWYJMKI-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNC(=O)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)CNC(=O)[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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